molecular formula C13H15N3S B1479884 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098141-79-6

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No. B1479884
CAS RN: 2098141-79-6
M. Wt: 245.35 g/mol
InChI Key: QEIVSJXSGSOICV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives were synthesized and tested in vitro for antitumor activity against four human cancer cell lines . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Chemical Reactions Analysis

The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines . These compounds were then substituted to yield the final compound with good yield under tetrahydrofuran solvent medium .

Scientific Research Applications

Antibacterial Applications

Pyrazole derivatives have been recognized for their antibacterial properties . They have been tested against various strains of bacteria, including both Gram-positive (like Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) . The compound could potentially be explored for its efficacy against these or other bacterial strains.

Anti-inflammatory and Analgesic Applications

These compounds also exhibit anti-inflammatory and analgesic properties, making them candidates for research into new pain relief medications or anti-inflammatory drugs .

Anti-cancer Research

The pyrazole scaffold is being investigated for its anti-cancer potential. Research into this application could involve studying the compound’s effectiveness against various cancer cell lines and understanding its mechanism of action .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of pyrazole derivatives. They could be useful in developing treatments for epilepsy or other seizure-related disorders .

Anthelmintic Uses

Pyrazole compounds have shown anthelmintic activity, suggesting they could be used in treating parasitic worm infections .

Antioxidant Properties

The antioxidant properties of these molecules make them interesting for research into preventing oxidative stress-related diseases .

Herbicidal Activity

Lastly, there is interest in the herbicidal activity of pyrazole derivatives, indicating potential applications in agriculture for weed control .

Safety And Hazards

While the specific safety and hazards for “1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” are not explicitly mentioned in the search results, it’s important to note that similar compounds can be toxic if swallowed and may cause skin, eye, and respiratory irritation .

properties

IUPAC Name

1-ethyl-3-pyridin-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h3-4,6,8H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIVSJXSGSOICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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